Pyrogallin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

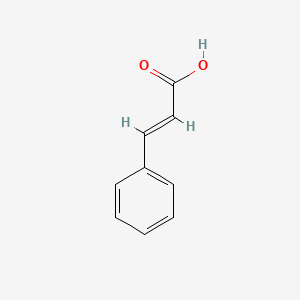

Pyrogallin, also known as 1,2,3-trihydroxybenzene, is an organic compound belonging to the phenol family. It is a white crystalline solid with the chemical formula C₆H₆O₃. This compound is known for its high solubility in water and its tendency to turn brown upon exposure to air due to oxidation. It was first discovered by Carl Wilhelm Scheele in 1786 through the dry distillation of gallic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrogallin is primarily synthesized through the decarboxylation of gallic acid. The process involves heating a 50% aqueous solution of gallic acid to 175-200°C in an autoclave, resulting in the release of carbon dioxide and the formation of this compound . The reaction mixture is then decolorized using charcoal, and the crude product is purified by sublimation or vacuum distillation.

Industrial Production Methods: Industrial production of this compound follows a similar process, but alternative methods have been developed to improve yield and reduce costs. These include the oxidation of resorcinol with hydrogen peroxide, hydrolysis of 2,6-diamino-4-butylphenol, and demethylation of 4-substituted 2,6-dimethoxyphenols .

Chemical Reactions Analysis

Types of Reactions: Pyrogallin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a potent reducing agent and readily absorbs oxygen from the air, forming a dark brown substance .

Common Reagents and Conditions:

Substitution: this compound can undergo formylation, acylation, and Mannich reactions to form 4-substituted cyclohexenones.

Major Products: The major products formed from these reactions include pyrogallol-4-carboxylic acid, pyrogallol carbonate, and 4,5,6-tribromopyrogallol .

Scientific Research Applications

Pyrogallin has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and in the synthesis of various organic compounds.

Medicine: this compound acts as an ATP-competitive inhibitor of Janus kinase 3 (JAK3), which is involved in immune response regulation.

Industry: this compound is used in the photographic industry as a developing agent and in gas analysis for oxygen determination

Mechanism of Action

Pyrogallin exerts its effects through various mechanisms:

Comparison with Similar Compounds

Pyrogallin is similar to other polyhydroxybenzenes such as catechol and hydroquinone. it is unique due to its higher reactivity and ability to form a wide range of derivatives through oxidation and substitution reactions . Similar compounds include:

- Catechol (1,2-dihydroxybenzene)

- Hydroquinone (1,4-dihydroxybenzene)

- Phloroglucinol (1,3,5-trihydroxybenzene)

These compounds share similar chemical properties but differ in their reactivity and applications.

Properties

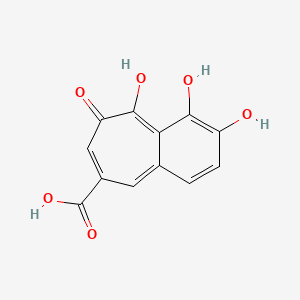

Molecular Formula |

C11H8O4 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

3,4,5-trihydroxybenzo[7]annulen-6-one |

InChI |

InChI=1S/C11H8O4/c12-7-3-1-2-6-4-5-8(13)11(15)9(6)10(7)14/h1-5,13,15H,(H,12,14) |

InChI Key |

OLSYHLURTGEIBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=C2C(=C1)C=CC(=C2O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

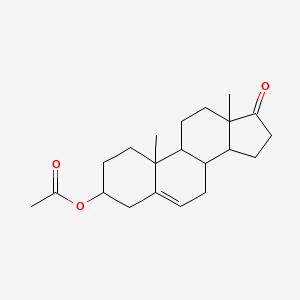

![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)

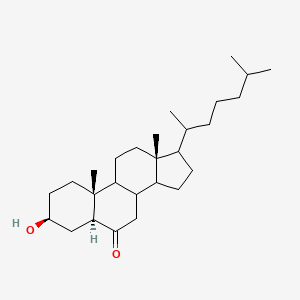

![(5S)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B10754002.png)